molecular formula C15H13N5O B5772894 N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide

N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide

Cat. No. B5772894
M. Wt: 279.30 g/mol
InChI Key: BFPYZBCWLSIWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating energy metabolism and maintaining cellular homeostasis. A-769662 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide activates AMPK by binding to its regulatory subunit, leading to allosteric activation and phosphorylation of its downstream targets. This activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased energy production and cellular homeostasis.
Biochemical and Physiological Effects
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects, including increased glucose uptake, enhanced fatty acid oxidation, and reduced lipogenesis. It also has anti-inflammatory and anti-apoptotic effects, leading to improved cell survival and function.

Advantages and Limitations for Lab Experiments

N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and solubility in water. However, it also has some limitations, including its short half-life and potential off-target effects.

Future Directions

There are several future directions for research on N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide, including the development of more potent and selective AMPK activators, the investigation of its effects on different cell types and tissues, and the exploration of its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and neurodegenerative disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide on cellular metabolism and signaling pathways.

Synthesis Methods

The synthesis of N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide involves several steps, including the condensation of 2-aminobenzoic acid with 2-bromoacetophenone, followed by the reaction with sodium azide to form the tetrazole ring. The resulting compound is then coupled with 4-bromobiphenylcarboxylic acid using a Suzuki coupling reaction to obtain N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide.

Scientific Research Applications

N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been found to inhibit cancer cell growth and induce apoptosis. In neurodegenerative disorders, N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(2-methyltetrazol-5-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-20-18-15(17-19-20)16-14(21)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPYZBCWLSIWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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